(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a thiophenylmethylene group, and a thioxothiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone core to a thiazolidinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as a potential therapeutic agent. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential use in drug development.
Medicine
In medicine, the compound’s potential as a drug candidate is being explored. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases, including infections and cancer.
Industry
Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: Compounds with a thiazolidinone core but different substituents.
Dichlorophenyl derivatives: Compounds with a dichlorophenyl group but different cores.
Thiophenylmethylene derivatives: Compounds with a thiophenylmethylene group but different cores.
Uniqueness
(Z)-3-(3,4-dichlorophenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to its combination of a dichlorophenyl group, a thiophenylmethylene group, and a thioxothiazolidinone core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
(5Z)-3-(3,4-dichlorophenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS3/c15-10-4-3-8(6-11(10)16)17-13(18)12(21-14(17)19)7-9-2-1-5-20-9/h1-7H/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJPGABRZSRATC-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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